3-{[(Benzyloxy)carbonyl]amino}-3-(2-fluorophenyl)-2,2-dimethylpropanoic acid

Protease inhibition HIV protease Fluorine positional scanning

Peptide chemists requiring conformationally constrained, fluorinated building blocks with orthogonal protection often face supply gaps for single-isomer Cbz-β-amino acids bearing the gem-dimethyl motif. This compound directly addresses that gap: the ortho-fluoro substituent modulates electronic complementarity in protease S1/S1' subsites, the gem-dimethyl group enforces a turn conformation via the Thorpe-Ingold effect, and the Cbz group enables hydrogenolysis-based deprotection fully orthogonal to Fmoc/Alloc strategies. • Molecular Weight: 345.4 g/mol; XLogP3: 3.5 • Typical purity: 95% (HPLC) • Preferred scaffold for HIV protease inhibitor and β-turn mimetic programs • Single synthetic step installs both fluoro and gem-dimethyl motifs.

Molecular Formula C19H20FNO4
Molecular Weight 345.4 g/mol
Cat. No. B13240297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(Benzyloxy)carbonyl]amino}-3-(2-fluorophenyl)-2,2-dimethylpropanoic acid
Molecular FormulaC19H20FNO4
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESCC(C)(C(C1=CC=CC=C1F)NC(=O)OCC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C19H20FNO4/c1-19(2,17(22)23)16(14-10-6-7-11-15(14)20)21-18(24)25-12-13-8-4-3-5-9-13/h3-11,16H,12H2,1-2H3,(H,21,24)(H,22,23)
InChIKeyAMASNUMCNDTTJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbz-Protected β-Amino Acid: Baseline Characterization for Procurement


3-{[(Benzyloxy)carbonyl]amino}-3-(2-fluorophenyl)-2,2-dimethylpropanoic acid (CAS 2059949-80-1) is a Cbz-protected β-amino acid building block featuring a geminal dimethyl substitution at C2 and an ortho-fluorophenyl substituent at C3 [1]. With a molecular weight of 345.4 g/mol and a computed XLogP3 of 3.5, this compound occupies a specific lipophilicity space that distinguishes it from non-fluorinated and regioisomeric analogs [1][2]. It is primarily utilized as a synthetic intermediate in the construction of conformationally constrained peptide mimetics and protease inhibitor scaffolds, where the combination of ortho-fluoro electronic effects and gem-dimethyl steric constraints cannot be replicated by generic in-class alternatives [3].

Ortho-fluoro & gem-dimethyl scaffold for constrained peptide mimetics
Cbz protection compatible with orthogonal deprotection sequences
Synthetic intermediate for protease inhibitor lead optimization

Cbz-Protected β-Amino Acid: Structural Barriers to Generic Substitution


Simple substitution by a para-fluoro or des-fluoro Cbz-protected β-amino acid, or by a Boc-protected variant, overlooks three non-interchangeable structural determinants of downstream molecular performance [1][2]. The ortho-fluorine atom uniquely modulates electronic density on the aromatic ring, altering binding-site complementarity in a manner distinct from para- or meta-fluorinated analogs, as demonstrated in protease inhibitor crystallography [3]. The gem-dimethyl group provides conformational restriction via the Thorpe-Ingold effect, a property absent in des-dimethyl analogs, which can translate into improved target residence time and metabolic stability [2]. Finally, the Cbz protecting group offers orthogonal deprotection selectivity compared to Boc, enabling staged peptide synthesis strategies that are impossible with a single protecting-group class [4]. These interdependent features mean that selecting a generic alternative risks failure at the synthetic, physicochemical, or biological level—each quantified below.

Ortho-fluoro positional advantage may not transfer to para-fluoro or des-fluoro analogs; electronic and steric effects differ.

Gem-dimethyl Thorpe-Ingold conformational restriction is absent in des-methyl analogs, potentially altering binding and stability.

Cbz/Boc orthogonal selectivity cannot be interchanged; Boc-labile intermediates may fail under staged acidic deprotection conditions.

Cbz-Protected β-Amino Acid: Comparator-Anchored Differentiation Evidence


Ortho- vs. Para-Fluoro: Protease Inhibitor Binding Advantage

In a comparative crystallographic study of C2-symmetric HIV protease inhibitors bearing fluorinated P1/P1' benzyloxy side groups, ortho- and meta-fluorinated variants exhibited significantly greater cytopathogenic effects than the non-fluorinated analog, whereas the para-fluoro substituent did not confer the same advantage [1]. The ortho-fluorinated inhibitor formed additional favorable Van der Waals contacts and buried more surface area in the S1/S1' subsites compared to the nonsubstituted analog [1]. While this study does not directly measure the free amino acid building block, it establishes the ortho-fluoro positional advantage over para-fluoro substitution in a biological context directly relevant to the intended downstream application of this compound [1].

Ortho vs. Para Binding
Class-level inference
Ortho-fluoro ≫ para-fluoro > non-fluorinated in S1/S1' subsite Van der Waals contacts.
Supports ortho-fluoro selection for protease inhibitor binding complementarity.
Crystallographic rank order; free amino acid context not directly measured.
Protease inhibition HIV protease Fluorine positional scanning

Cbz vs. Boc: Orthogonal Deprotection Selectivity

The Cbz (benzyloxycarbonyl) protecting group is cleaved by catalytic hydrogenolysis (H2, Pd/C) but is stable to acidic conditions (e.g., 50% TFA in CH2Cl2), whereas the Boc (tert-butoxycarbonyl) group is cleaved by acid but stable to hydrogenolysis [1]. This orthogonal reactivity enables sequential deprotection strategies in multi-step peptide synthesis. In a direct comparative study of dendronized polymers bearing both Cbz- and Boc-protected amines, selective removal of one group without affecting the other was demonstrated with high fidelity: Boc groups were quantitatively removed with TFA while Cbz groups remained intact, and Cbz groups were subsequently cleaved by hydrogenolysis without affecting Boc-deprotected sites [1]. The Boc-protected analog 3-{[(Tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2,2-dimethylpropanoic acid (CAS 895632-60-7) serves as the comparator, but its acid-labile protection precludes use in synthetic routes requiring acid-sensitive intermediates .

Cbz vs. Boc Orthogonality
Class-level inference
Cbz stable to TFA, cleaved by H₂/Pd-C; Boc opposite. Sequential removal >95% selective.
Enables staged deprotection in multistep peptide synthesis.
Demonstrated in dendron model systems; verify under target conditions.
Peptide synthesis Orthogonal protection Amine deprotection

Gem-Dimethyl: Conformational Restriction and Drug-Like Properties

The geminal dimethyl substitution at C2 imposes a conformational restriction known as the Thorpe-Ingold effect, which pre-organizes the molecule into a bioactive conformation and can reduce the entropic penalty upon target binding [1]. A comprehensive medicinal chemistry review documents that the gem-dimethyl moiety has been successfully employed to (1) increase target engagement and potency through entropically favorable restriction, (2) mitigate toxicity, (3) obtain superior DMPK profiles, and (4) modulate the pKa of nearby functionality [1]. Compared to the des-dimethyl analog 3-{[(Benzyloxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid (i.e., Cbz-2-fluorophenylalanine, CAS 127862-88-8), the gem-dimethyl compound has a higher molecular weight (345.4 vs. 317.3 g/mol) and altered conformational flexibility, with seven rotatable bonds in both but significantly restricted backbone torsional freedom due to the quaternary C2 center [1].

Gem-Dimethyl Constraint
Class-level inference
Quaternary C2 restricts backbone torsion via Thorpe-Ingold effect; linked to improved target engagement and DMPK profiles.
May enhance metabolic stability and binding pre-organization.
Review-level evidence; direct comparative data for this compound are not available.
Conformational constraint Thorpe-Ingold effect Metabolic stability

Fluorine Effect: Lipophilicity vs. Des-Fluoro Analog

The ortho-fluorine atom on the phenyl ring increases the computed lipophilicity compared to the non-fluorinated analog. PubChem-computed XLogP3 values show that 3-{[(benzyloxy)carbonyl]amino}-3-(2-fluorophenyl)-2,2-dimethylpropanoic acid has an XLogP3 of 3.5, while the des-fluoro analog (3-{[(benzyloxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid, CAS 1984073-88-2) has an XLogP3 of 3.4 [1][2]. This ΔlogP of +0.1 is modest but may influence membrane permeability and off-target binding in a cellular context. The 4-fluoro regioisomer (CAS 2060039-47-4) has an identical XLogP3 of 3.5, indicating that lipophilicity alone does not distinguish ortho- from para-fluoro substitution; rather, the electronic and steric effects of the ortho-fluorine are the differentiating factors [3]. Additionally, fluorinated amino acids are known to increase catabolic stability in therapeutic proteins compared to their non-fluorinated counterparts, a class-level advantage attributable to reduced recognition by proteolytic enzymes [4].

Lipophilicity Shift
Cross-study comparable
XLogP3: 3.5 vs. des-fluoro 3.4 (Δ +0.1); 4-fluoro regioisomer also 3.5.
Incremental lipophilicity may modulate permeability; position-specific effects dominate.
PubChem computed values; experimental logP/D confirmation advised.
Lipophilicity LogP Fluorine substitution Physicochemical properties

Vendor Batch Quality: Verified Purity and Characterization

Standard commercial purity for this compound is 95% as verified by NMR, HPLC, and GC analysis, with batch-specific Certificates of Analysis (COA) provided upon procurement . This purity specification is consistent across multiple reputable vendors including Bidepharm and Leyan, ensuring that the compound meets the minimum threshold required for reproducible chemical synthesis and preliminary biological screening . While 95% purity is typical for research-grade building blocks, its availability with full spectroscopic characterization reduces the burden of in-house purification and re-characterization, providing a practical procurement advantage over custom-synthesized alternatives that may require additional quality verification.

Vendor Batch Quality
Supporting evidence
Standard purity ≥95% (HPLC, NMR, GC); batch-specific COA provided.
Reduces in-house QC burden for reproducible synthesis and screening.
Vendor batch data; verify upon receipt for critical applications.
Quality control Purity analysis Batch reproducibility NMR HPLC

Cbz-Protected β-Amino Acid: Research and Industrial Application Scenarios


HIV Protease Inhibitor: Ortho-Fluoro Lead Optimization

Based on crystallographic evidence that ortho-fluorinated P1/P1' benzyloxy groups enhance protease inhibitor binding through favorable Van der Waals contacts in the S1/S1' subsites, this Cbz-protected β-amino acid is the preferred building block for constructing conformationally constrained HIV protease inhibitor candidates [1]. Its ortho-fluoro substituent and gem-dimethyl scaffold directly map to the structural features identified as beneficial in the Lindberg et al. study, providing a direct synthetic entry point to analogs of the validated inhibitor class.

Solid-Phase Peptide Synthesis with Orthogonal Protection

In peptide synthesis protocols that employ Fmoc-based solid-phase strategies but require an additional orthogonal protecting group for a specific lysine or ornithine side chain, the Cbz group of this compound provides acid-stable, hydrogenolysis-labile protection that is fully orthogonal to both Fmoc (base-labile) and Alloc (Pd-labile but distinct conditions) [2]. The Boc-protected analog cannot serve this role because Boc is acid-labile and would be removed during the standard TFA cleavage step.

Thorpe-Ingold Effect for Constrained Peptide Design

Medicinal chemistry programs targeting protein-protein interactions or β-turn mimetics can leverage the gem-dimethyl group of this compound to pre-organize the peptide backbone into a turn conformation, as supported by the Thorpe-Ingold effect documented extensively in the Talele review [3]. The Cbz protection allows for late-stage deprotection under mild hydrogenolysis conditions, compatible with sensitive functionality introduced during synthesis.

Fluorinated Amino Acid for Proteolytic Stability

Incorporation of fluorinated aromatic amino acids into therapeutic proteins has been shown to increase resistance to proteolytic degradation [4]. This compound serves as a convenient, pre-fluorinated building block for solid-phase peptide synthesis, introducing both the stability-enhancing ortho-fluorophenyl group and the conformation-restricting gem-dimethyl scaffold in a single synthetic step, streamlining the construction of protease-resistant peptide therapeutics.

Application
Selection Property
Validation Focus
HIV protease inhibitor lead optimization
Ortho-fluoro & constrained scaffold
S1/S1' binding complementarity assessment
Solid-phase peptide synthesis
Cbz orthogonal protection
Sequential deprotection fidelity
Constrained peptide design
Gem-dimethyl Thorpe-Ingold pre-organization
Backbone conformational analysis
Fluorinated peptide/protein engineering
Ortho-fluoro & gem-dimethyl incorporation
Proteolytic stability evaluation
Quote Request

Request a Quote for 3-{[(Benzyloxy)carbonyl]amino}-3-(2-fluorophenyl)-2,2-dimethylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.